Lipofectin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

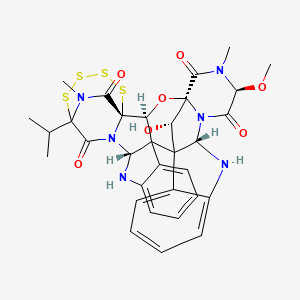

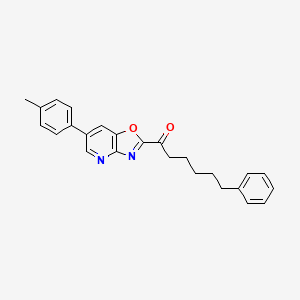

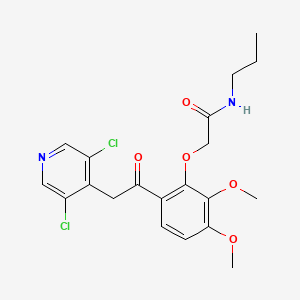

Lipofectin is a widely used transfection reagent, primarily employed for the delivery of DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts. It is particularly recommended for the transfection of endothelial cells. This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water .

準備方法

Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .

化学反応の分析

Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.

Common Reagents and Conditions:

Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.

Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.

Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .

科学的研究の応用

Lipofectin has a broad range of applications in scientific research:

Chemistry: Used in the study of gene delivery mechanisms and the development of new transfection reagents.

Medicine: Employed in the development of gene therapies and the study of disease mechanisms at the molecular level.

Industry: Used in the production of genetically modified organisms and the development of biopharmaceuticals

作用機序

Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .

類似化合物との比較

Lipofectamine: Another widely used transfection reagent, known for its high transfection efficiency and reduced cytotoxicity.

Lipofectamine 2000: An improved version of Lipofectamine, offering higher transfection efficiency and lower cytotoxicity.

Lipofectamine 3000: Known for its gentle nature and significantly reduced cytotoxicity levels, making it suitable for sensitive cell types

Uniqueness of Lipofectin: this compound is unique due to its specific formulation of DOTMA and DOPE, which provides a balance of transfection efficiency and cell viability. It is particularly effective for the transfection of endothelial cells and has been shown to work well in combination with other reagents for the transfection of difficult-to-transfect cells .

特性

CAS番号 |

128835-92-7 |

|---|---|

分子式 |

C83H162ClN2O10P |

分子量 |

1414.6 g/mol |

IUPAC名 |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride |

InChI |

InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-; |

InChIキー |

BZFPNVBHFRTHMC-JVDGDQOCSA-M |

SMILES |

O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-] |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |

正規SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lipofectin; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

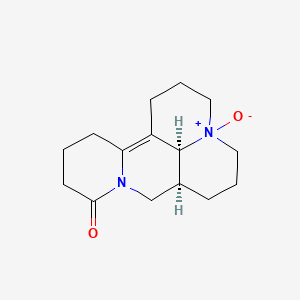

![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)